molecular formula C16H14N6O2 B2648937 5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE CAS No. 450345-20-7

5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE

Cat. No.: B2648937
CAS No.: 450345-20-7
M. Wt: 322.328
InChI Key: KCUFQGCHVIXBAI-UHFFFAOYSA-N
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Description

5-Nitro-N4-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine is a chemical compound of significant interest in medicinal and materials chemistry research. As a member of the pyrimidine diamine family, it serves as a versatile scaffold and key intermediate in the development of novel bioactive molecules . Pyrimidine diamines are recognized for their wide range of biological activities and are frequently investigated as core structures in the synthesis of potential therapeutic agents . The specific symmetric and asymmetric substitution patterns on the pyrimidine ring can lead to distinct molecular polarization and electronic properties, which can be critical for a compound's mechanism of action and its intermolecular interactions . In solid-state research, closely related analogs have been shown to form complex structures stabilized by pi-stacked chains and three-centre hydrogen bonds, which is a valuable characteristic in the design of advanced functional materials . This compound is provided for research and development purposes exclusively. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-N-(4-anilinophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c17-15-14(22(23)24)16(19-10-18-15)21-13-8-6-12(7-9-13)20-11-4-2-1-3-5-11/h1-10,20H,(H3,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUFQGCHVIXBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of appropriate pyrimidine derivatives with nitro and phenylamino substituents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Applications

5-Nitro-N4-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest several avenues for therapeutic use:

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Studies have shown that the incorporation of nitro groups can enhance the cytotoxicity of these compounds against various cancer cell lines. For instance, compounds similar to 5-nitro-N4-[4-(phenylamino)phenyl]pyrimidine have demonstrated effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of the nitro group is often associated with increased antibacterial properties .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of kinases or other enzymes critical in cancer progression or bacterial metabolism .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the compound significantly increased its cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives with specific substitutions showed promising inhibitory effects, suggesting potential for further development into antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Enzyme InhibitionPotential inhibitor of kinases

Mechanism of Action

The mechanism of action of 5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and phenylamino groups play a crucial role in binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Key Differences :

  • The target compound has a phenylamino-phenyl group at N4, introducing an additional nitrogen atom and hydrogen-bonding capacity compared to the simpler phenyl substituents in the analog .
  • The increased molecular weight (322 vs. 307 g/mol) reflects the phenylamino group’s contribution.

Biological Activity

5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE, also known by its CAS number 450345-20-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14N6O2. The structure features a pyrimidine core substituted with a nitro group and phenylamino moieties, which are critical for its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through inhibition of key enzymes involved in cell proliferation and survival. Specifically:

  • CDK Inhibition : Compounds in the same class have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a related compound demonstrated IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines .

Biological Activity Profile

The biological activities of this compound include:

  • Antitumor Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis by modulating the expression of proteins involved in the cell cycle .
  • Antiviral Properties : Similar compounds have been evaluated for antiviral activity, particularly against viral replication pathways .

Case Studies

  • Antitumor Efficacy : In a study involving HCT116 colorectal cancer cells, treatment with derivatives of pyrimidine compounds resulted in significant growth inhibition and apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Inhibition Studies : A series of experiments demonstrated that modifications to the phenylamino groups increased the potency against specific targets such as thymidylate synthase, suggesting potential applications as antiviral agents .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 (μM)Reference
CDK2 InhibitionCyclin-dependent kinase 20.004
CDK9 InhibitionCyclin-dependent kinase 90.009
AntitumorHCT116 CellsVaries
AntiviralThymidylate SynthaseVaries

Q & A

Q. Q1. What are the recommended synthetic routes for 5-nitro-N⁴-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine, and what key intermediates are involved?

Methodological Answer: The compound is likely synthesized via nucleophilic aromatic substitution or condensation reactions. Key intermediates include nitro-substituted pyrimidine precursors and aromatic amines such as 4-(phenylamino)aniline. For example, analogous pyrimidine derivatives (e.g., 5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) are synthesized by coupling halogenated aromatic moieties with amine-functionalized pyrimidines under reflux conditions with catalysts like KOH . Purification typically involves recrystallization from ethanol or DMF.

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Analytical techniques include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
  • NMR : Confirm aromatic proton environments (e.g., δ 7.2–8.5 ppm for nitro and phenylamino groups) and amine protons (δ 5.0–6.0 ppm).
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (calculated: ~354.3 g/mol). Purity >95% is standard for biological assays .

Q. Q3. What safety precautions are critical when handling nitro-substituted aromatic amines like this compound?

Methodological Answer: Nitroaromatics (e.g., 4-nitro-o-phenylenediamine) are toxic and mutagenic. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact and inhalation. Store in amber glass vials at 4°C. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. Q4. How does the nitro group at the 5-position influence the compound’s electronic properties and reactivity?

Methodological Answer: The nitro group is a strong electron-withdrawing moiety, polarizing the pyrimidine ring and enhancing electrophilic substitution at the 4- and 6-positions. Computational modeling (DFT, Gaussian 16) can quantify charge distribution and predict sites for functionalization. Experimentally, UV-Vis spectroscopy (e.g., λmax shifts in DMSO) reveals conjugation effects .

Q. Q5. What strategies resolve contradictions in reported bioactivity data for nitroaromatic pyrimidines?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell lines, solvent effects). Standardize protocols:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Validate target engagement via enzyme inhibition assays (e.g., kinase profiling with ATP-competitive binding studies).
  • Cross-reference with structural analogs (e.g., 3-(phenylamino)thiazolidin-4-ones) to identify substituent-dependent trends .

Q. Q6. How can crystallography elucidate intermolecular interactions in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs and hydrogen-bonding networks. For example, 4-nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine forms intramolecular H-bonds between nitro O and amine H atoms, stabilizing planar conformations. Crystallize the compound in DMSO/EtOH (1:1) and collect data at 100 K .

Data-Driven Analysis

Q. Table 1: Comparative Reactivity of Nitro-Substituted Pyrimidines

CompoundNitro PositionLogP (Predicted)λmax (nm)Reference
5-Nitro-N⁴-[4-(PhA)Ph]PyD52.1310Derived from
4-Nitro-o-phenylenediamine40.8280
3-Nitro-1,2-phenylenediamine30.5265

Key Insight : The 5-nitro substitution in the pyrimidine core increases hydrophobicity (LogP) compared to nitrobenzene derivatives, suggesting better membrane permeability for cellular assays.

Research Challenges & Solutions

Q. Q7. Why do solubility issues arise with nitroaromatic pyrimidines, and how can they be mitigated?

Methodological Answer: Low aqueous solubility (common for LogP >2) limits bioavailability. Strategies:

  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO).
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) via emulsion-solvent evaporation.
  • Prodrug design : Introduce phosphate esters at the 4-amine group for enhanced solubility .

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